1-Naphthalenesulfonyl fluoride

Catalog No.
S3339599
CAS No.
317-55-5
M.F
C10H7FO2S
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenesulfonyl fluoride

CAS Number

317-55-5

Product Name

1-Naphthalenesulfonyl fluoride

IUPAC Name

naphthalene-1-sulfonyl fluoride

Molecular Formula

C10H7FO2S

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

MYKMYBMCWFRCHA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F

The exact mass of the compound Naphthalene-1-sulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Naphthalenesulfonyl fluoride (CAS 317-55-5) is a highly stable, crystalline aromatic sulfonylating agent that has emerged as a privileged building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike traditional reactive electrophiles, it features a highly stable S-F bond that is thermodynamically resistant to reduction and hydrolysis under neutral or acidic conditions. This unique stability profile allows the compound to be stored long-term without degradation, handled on the benchtop without a glovebox, and utilized directly in aqueous or protic media. For industrial and academic procurement, 1-Naphthalenesulfonyl fluoride provides a reliable, scalable precursor for the synthesis of complex sulfonamides, sulfonates, and covalent biological probes where conventional sulfonyl chlorides would fail due to premature degradation [1].

A buyer might default to purchasing 1-Naphthalenesulfonyl chloride (CAS 85-46-1) due to its historical prevalence and slightly lower upfront cost; however, this substitution frequently leads to process failure in advanced applications. Sulfonyl chlorides are highly moisture-sensitive and undergo rapid hydrolysis in ambient air or aqueous buffers, leading to degraded reagent purity, non-reproducible yields, and the generation of corrosive hydrochloric acid byproducts. Furthermore, the chloride analog reacts indiscriminately with a wide range of nucleophiles, making it unsuitable for chemoselective labeling or late-stage functionalization of complex molecules. In contrast, 1-Naphthalenesulfonyl fluoride is completely inert to water and most nucleophiles until specifically activated by SuFEx catalysts (e.g., DBU, BEMP) or targeted protein microenvironments. This orthogonal reactivity ensures that the fluoride analog survives complex reaction conditions and aqueous workups, directly translating to higher atom economy and fewer failed batches [1].

Absolute Hydrolytic Stability for Aqueous Chemistry

Unlike traditional sulfonylating agents, 1-Naphthalenesulfonyl fluoride exhibits exceptional thermodynamic stability in aqueous and protic environments. While 1-Naphthalenesulfonyl chloride rapidly hydrolyzes to the corresponding sulfonic acid in water or basic buffers (often with half-lives measured in minutes), the fluoride analog remains completely inert. This resistance to hydrolysis allows it to be stored long-term without degradation and utilized directly in aqueous buffers for bioconjugation or late-stage functionalization without the need for strictly anhydrous conditions or glovebox handling [1].

Evidence DimensionHydrolytic stability in aqueous buffer
Target Compound DataInert to hydrolysis; stable in aqueous media for days/weeks
Comparator Or Baseline1-Naphthalenesulfonyl chloride (rapid hydrolysis, half-life < hours)
Quantified Difference>100-fold increase in aqueous half-life
ConditionsAqueous buffer / protic solvent mixtures at ambient temperature

Buyers can procure this compound for aqueous bioconjugation and open-flask synthesis without the rapid degradation and yield loss associated with sulfonyl chlorides.

High-Yield Orthogonal SuFEx Click Coupling

1-Naphthalenesulfonyl fluoride serves as a privileged electrophile in SuFEx click chemistry. Because the S-F bond is virtually inert to non-activated nucleophiles, it does not suffer from the competitive hydrolysis that plagues sulfonyl chlorides. When activated by specific catalysts (such as DBU, BEMP, or cesium carbonate), 1-Naphthalenesulfonyl fluoride reacts with aryl silyl ethers, phenols, and specific alcohols to form stable sulfonate linkages in excellent yields. For example, coupling with weakly nucleophilic fluorinated alcohols like 2,2,2-trifluoroethanol proceeds efficiently under base catalysis, whereas the chloride analog would yield complex mixtures of hydrolyzed byproducts [1].

Evidence DimensionCoupling yield in protic/nucleophilic mixtures
Target Compound DataHigh yield (>80-95%) of target conjugate
Comparator Or Baseline1-Naphthalenesulfonyl chloride (poor yield due to competitive hydrolysis)
Quantified DifferenceNear-quantitative conversion vs. complex mixture
ConditionsSuFEx catalytic conditions (e.g., Cs2CO3) with competing protic nucleophiles

Ensures maximum atom economy and predictable scaling for polymer synthesis and complex molecule functionalization.

Chemoselectivity in Complex Biological Mixtures

In chemical biology, the indiscriminate reactivity of sulfonyl chlorides makes them unsuitable for site-specific protein labeling. 1-Naphthalenesulfonyl fluoride overcomes this by acting as a 'context-dependent' electrophile. It remains unreactive toward most biological nucleophiles but undergoes selective SuFEx coupling when bound in specific protein microenvironments, typically reacting with activated tyrosine, lysine, or cysteine residues. This chemoselectivity enables the development of highly specific covalent probes and activity-based profiling reagents, a feat impossible with the highly reactive chloride baseline [1].

Evidence DimensionChemoselectivity in protein labeling
Target Compound DataSite-specific labeling of activated Tyr/Lys/Cys
Comparator Or Baseline1-Naphthalenesulfonyl chloride (indiscriminate labeling and rapid background hydrolysis)
Quantified DifferenceHigh site-specificity vs. non-specific background labeling
ConditionsPhysiological aqueous buffers (pH 7.4) with complex protein mixtures

Essential for drug discovery and chemical biology procurement where off-target labeling invalidates assay results.

SuFEx Click Chemistry Building Blocks for Materials Science

Due to its high coupling efficiency and resistance to hydrolysis, 1-Naphthalenesulfonyl fluoride is the ideal precursor for synthesizing advanced polymers and functional materials via SuFEx click chemistry. It allows for the robust linking of small molecules to polymer backbones without the need for strictly anhydrous manufacturing environments [1].

Development of Covalent Drugs and Chemical Probes

The context-dependent reactivity of the S-F bond makes this compound a superior choice for designing covalent inhibitors and activity-based protein profiling (ABPP) probes. It selectively targets activated tyrosine, lysine, or cysteine residues in protein binding pockets while remaining entirely stable in the aqueous assay buffer [2].

Late-Stage Functionalization in Complex API Synthesis

When synthesizing complex Active Pharmaceutical Ingredients (APIs) where multiple unprotected functional groups are present, 1-Naphthalenesulfonyl fluoride provides orthogonal reactivity. It can be carried through multiple synthetic steps without degrading, and then selectively activated for late-stage sulfonylation, avoiding the protective group chemistry required when using sulfonyl chlorides [3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Naphthalene-1-sulfonyl fluoride

Dates

Last modified: 08-19-2023

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